Cyclopentadienylmolybdenum tricarbonyl dimer

Catalog No.
S1507506
CAS No.
12091-64-4
M.F
C16H10Mo2O6 10*
M. Wt
490.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadienylmolybdenum tricarbonyl dimer

CAS Number

12091-64-4

Product Name

Cyclopentadienylmolybdenum tricarbonyl dimer

Molecular Formula

C16H10Mo2O6 10*

Molecular Weight

490.1 g/mol

InChI

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;

InChI Key

XCUPBPUEWLTPMQ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Understanding Metal-Metal Bonding

The presence of a Mo-Mo bond (bond distance: 3.2325 Å) in the molecule makes it a valuable model system for studying metal-metal bonding. Researchers investigate the electronic structure, bonding character, and factors influencing the stability of such bonds in Cp₂Mo₂(CO)₆. This knowledge contributes to the development of new materials with desired properties, such as catalysts and conductors .

Exploring Reactivity and Reaction Mechanisms

The presence of the cyclopentadienyl (Cp) ring and carbonyl (CO) ligands in the molecule allows researchers to explore its reactivity and reaction mechanisms. Studies have been conducted on its substitution reactions, where CO ligands are replaced with other molecules, and its redox behavior, involving electron transfer processes . These investigations contribute to the understanding of organometallic chemistry and the design of new catalysts with specific functionalities.

Investigating Isomerization and Dynamics

Cp₂Mo₂(CO)₆ exists in two rotamers: gauche and anti. This property allows researchers to study isomerization processes, where the molecule interconverts between these forms. Additionally, investigations into the dynamics of the molecule, including vibrational frequencies and rotational motions, provide valuable insights into its structure and behavior .

Cyclopentadienylmolybdenum tricarbonyl dimer is an organometallic compound with the molecular formula C16H10Mo2O6\text{C}_{16}\text{H}_{10}\text{Mo}_{2}\text{O}_{6}. It consists of two molybdenum centers coordinated to cyclopentadienyl ligands and three carbonyl groups. This compound typically appears as a dark red to purple powder or crystalline solid, with a melting point of approximately 222 °C. Its structure is characterized by a dimeric arrangement, where two molybdenum atoms are bridged by cyclopentadienyl ligands, contributing to its unique reactivity and stability in various chemical environments .

  • Hydrolysis: In the presence of moisture, it can hydrolyze to form molybdenum oxides and release carbon monoxide.
  • Ligand Substitution: The carbonyl groups can be replaced by other ligands, such as phosphines or amines, leading to the formation of new complexes.
  • Redox Reactions: This compound can undergo oxidation or reduction, altering the oxidation state of molybdenum from +2 to +3 or +4, which can be utilized in catalysis .

There are several methods for synthesizing cyclopentadienylmolybdenum tricarbonyl dimer:

  • Direct Synthesis from Molybdenum Carbonyls:
    • Molybdenum hexacarbonyl is reacted with cyclopentadiene under controlled conditions to yield the dimer.
  • Reduction of Molybdenum Compounds:
    • Reducing agents can be employed to convert molybdenum precursors into the desired dimeric form.
  • Solvent-Free Methods:
    • Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact .

Cyclopentadienylmolybdenum tricarbonyl dimer has diverse applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in olefin metathesis and hydrogenation processes.
  • Chemical Intermediates: Used extensively in the synthesis of other organometallic compounds and pharmaceuticals.
  • Material Science: Its unique properties make it suitable for developing advanced materials and coatings .

Interaction studies involving cyclopentadienylmolybdenum tricarbonyl dimer focus primarily on its reactivity with various ligands and substrates. Research indicates that this compound can effectively coordinate with phosphines, enhancing its catalytic properties. Additionally, studies examining its behavior in biological systems are necessary to assess potential interactions with biomolecules, which could inform its applications in medicinal chemistry .

Cyclopentadienylmolybdenum tricarbonyl dimer shares similarities with several other organometallic compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Features
Cyclopentadienyliron tricarbonylC5_{5}H5_{5}Fe(CO)3_{3}Iron center; used in catalysis for organic transformations
Cyclopentadienylvanadium tricarbonylC5_{5}H5_{5}V(CO)3_{3}Vanadium center; exhibits different catalytic properties
Cyclobutadiene-molybdenum complexC4_{4}H4_{4}Mo(CO)4_{4}Contains four carbon monoxide ligands; distinct reactivity

Cyclopentadienylmolybdenum tricarbonyl dimer stands out due to its dual molybdenum centers and specific ligand arrangement, allowing for unique catalytic behavior not observed in simpler organometallic complexes. Its ability to act as a bridge between metal centers enhances its utility in various

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cyclopentadienylmolybdenum tricarbonyl dimer

Dates

Modify: 2023-08-15

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